MDMB-4en-PICA
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Overview
Description
Preparation Methods
The synthesis of MDMB-4en-PICA involves several steps, including the preparation of the indole core and the subsequent attachment of the carboxamido and butanoate groups. The synthetic route typically involves the following steps:
Preparation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the Carboxamido Group: The carboxamido group is introduced through an amide coupling reaction.
Attachment of the Butanoate Group: The butanoate group is attached through esterification reactions.
Chemical Reactions Analysis
MDMB-4en-PICA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yl group.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
N-Dealkylation: The compound can undergo N-dealkylation reactions, leading to the removal of the pent-4-en-1-yl group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), acidic or basic hydrolysis conditions, and dealkylating agents (e.g., hydrogen peroxide).
Scientific Research Applications
MDMB-4en-PICA has several scientific research applications, including:
Mechanism of Action
MDMB-4en-PICA exerts its effects by interacting with cannabinoid receptors, primarily CB1 and CB2. The activation of these receptors leads to various pharmacological effects, including psychoactive effects similar to those of THC. The compound acts as a potent agonist of the CB1 receptor, leading to the recruitment of β-arrestin 2 and subsequent signaling pathways .
Comparison with Similar Compounds
MDMB-4en-PICA is structurally similar to other synthetic cannabinoids, such as MDMB-4en-PINACA and MDMB-3en-BINACA. These compounds share similar core structures but differ in their side chains and functional groups . The unique feature of this compound is the presence of the pent-4-en-1-yl group, which distinguishes it from other synthetic cannabinoids .
Similar compounds include:
MDMB-4en-PINACA: Similar structure but with different side chains.
MDMB-3en-BINACA: Similar core structure with variations in the functional groups.
5F-MDMB-PICA: Contains a fluorine atom in the side chain.
Properties
CAS No. |
2659308-32-2 |
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Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H28N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h6,8-9,11-12,14,18H,1,7,10,13H2,2-5H3,(H,22,24)/t18-/m1/s1 |
InChI Key |
DKAYJHYDQWJEBK-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
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